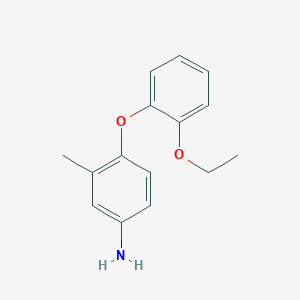
2,2',3,3',5,6'-六氯联苯
描述
2,2’,3,3’,5,6’-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) compound. Polychlorinated biphenyls are a group of synthetic organic chemicals that contain 1 to 10 chlorine atoms attached to biphenyl, which is a molecule composed of two benzene rings. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their environmental persistence and potential health hazards .
科学研究应用
2,2’,3,3’,5,6’-Hexachlorobiphenyl has been extensively studied for its environmental and biological effects. Some of its applications in scientific research include:
Environmental Studies: It is used as a model compound to study the environmental fate and transport of polychlorinated biphenyls.
Toxicology: This compound is used in toxicological studies to understand its effects on human health and wildlife.
Analytical Chemistry: It is used as a standard in analytical methods for the detection and quantification of polychlorinated biphenyls in environmental and biological samples.
作用机制
Mode of Action
The compound interacts with its targets by binding to them, leading to changes in their expression. For instance, it inhibits the expression of PER1, a core component of the circadian clock . It also activates the expression of the CYP1A1 gene, which is involved in the metabolism of xenobiotics .
Biochemical Pathways
It is known that the compound can disrupt the circadian clock by inhibiting the expression of per1 . It also influences the metabolism of xenobiotics by activating the expression of the CYP1A1 gene .
Result of Action
The inhibition of PER1 expression by 2,2’,3,3’,5,6’-Hexachlorobiphenyl can disrupt the circadian clock, potentially leading to various health issues . The activation of the CYP1A1 gene can influence the metabolism of xenobiotics, which may have implications for the body’s ability to detoxify harmful substances .
Action Environment
The action, efficacy, and stability of 2,2’,3,3’,5,6’-Hexachlorobiphenyl can be influenced by various environmental factors. For instance, the compound’s persistence in the environment and its ability to bioaccumulate can enhance its potential for causing harm
生化分析
Biochemical Properties
2,2’,3,3’,5,6’-Hexachlorobiphenyl plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, particularly CYP2B6, which catalyzes its metabolic activation . The interaction involves the formation of reactive intermediates that can bind to cellular proteins, leading to potential toxic effects .
Cellular Effects
2,2’,3,3’,5,6’-Hexachlorobiphenyl has been shown to affect various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . For instance, this compound can act as an endocrine disruptor, interfering with hormone functions and leading to adverse health effects .
Molecular Mechanism
The molecular mechanism of 2,2’,3,3’,5,6’-Hexachlorobiphenyl involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can inhibit or activate enzymes by binding to their active sites, leading to altered metabolic processes . Additionally, it can induce changes in gene expression by interacting with nuclear receptors and other transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,3’,5,6’-Hexachlorobiphenyl change over time. This compound is relatively stable and does not degrade easily, leading to long-term persistence in the environment . Studies have shown that prolonged exposure to this compound can result in chronic health effects, including neurotoxicity and endocrine disruption .
Dosage Effects in Animal Models
The effects of 2,2’,3,3’,5,6’-Hexachlorobiphenyl vary with different dosages in animal models. At low doses, this compound may not cause significant adverse effects. At high doses, it can lead to toxic effects, including liver damage, neurotoxicity, and reproductive toxicity . Threshold effects have been observed, indicating that there is a dose below which no adverse effects are seen .
Metabolic Pathways
2,2’,3,3’,5,6’-Hexachlorobiphenyl is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can bind to cellular proteins and DNA . This interaction can result in altered metabolic flux and changes in metabolite levels .
Transport and Distribution
Within cells and tissues, 2,2’,3,3’,5,6’-Hexachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins . This compound can accumulate in lipid-rich tissues due to its hydrophobic nature, leading to bioaccumulation and potential toxic effects .
Subcellular Localization
The subcellular localization of 2,2’,3,3’,5,6’-Hexachlorobiphenyl is primarily in the cell membrane and lipid-rich compartments . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . The accumulation of this compound in certain organelles can affect its activity and function, leading to potential toxic effects .
准备方法
The synthesis of 2,2’,3,3’,5,6’-Hexachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out in the presence of a catalyst such as iron or aluminum chloride. The chlorination process can be fine-tuned to achieve the desired degree of chlorination and specific substitution pattern on the biphenyl rings . Industrial production methods often involve the use of high-temperature and high-pressure reactors to ensure complete chlorination and high yield of the desired product .
化学反应分析
2,2’,3,3’,5,6’-Hexachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated metabolites.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
相似化合物的比较
2,2’,3,3’,5,6’-Hexachlorobiphenyl is one of many polychlorinated biphenyl congeners. Similar compounds include:
2,2’,3,3’,4,4’-Hexachlorobiphenyl: This compound has a different substitution pattern and exhibits different toxicological properties.
2,2’,3,3’,5,5’-Hexachlorobiphenyl: Another congener with a unique substitution pattern, used in similar environmental and toxicological studies.
2,2’,3,4,4’,5’-Hexachlorobiphenyl: Known for its developmental toxicity and effects on cognitive functions.
Each of these compounds has unique properties and effects, making them valuable for different types of research and applications.
属性
IUPAC Name |
1,2,4-trichloro-3-(2,3,5-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-5-3-6(11(17)9(16)4-5)10-7(14)1-2-8(15)12(10)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTNFLRSJBQQJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073541 | |
| Record name | 2,2',3,3',5,6'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52744-13-5 | |
| Record name | 2,2',3,3',5,6'-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052744135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',5,6'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',5,6'-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XD09W9A7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl 4-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B1329160.png)



![Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate](/img/structure/B1329204.png)

![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1329214.png)



